tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Description
tert-Butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrazine core substituted with a chloromethyl group at position 3 and a tert-butyl carboxylate protective group at position 3. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing β-secretase (BACE) inhibitors and other bioactive molecules . The chloromethyl group serves as a reactive handle for further functionalization, enabling the introduction of diverse substituents via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-4-5-16-9(7-15)8(6-12)13-14-16/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSXOCUUPQMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)CCl)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate typically involves the reaction of appropriate pyrazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
The triazolo-pyrazine framework has been extensively studied for its pharmacological properties. Compounds derived from this structure have shown promise as inhibitors in various biological pathways, particularly in cancer treatment.
- Cancer Treatment : Research indicates that derivatives of triazolo-pyrazines exhibit potent inhibitory effects on c-Met kinases, which are implicated in tumor growth and metastasis. For instance, certain derivatives have reached clinical trials for the treatment of non-small cell lung cancer and renal cell carcinoma .
Synthesis of Bioactive Compounds
Tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate serves as a versatile intermediate in organic synthesis.
- Building Block for Complex Molecules : Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of more complex bioactive molecules .
Material Science
The unique structural properties of this compound make it suitable for applications in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance the mechanical properties or introduce specific functionalities. Its heterocyclic nature can improve thermal stability and chemical resistance in polymeric materials .
Case Study 1: Inhibition of c-Met Kinases
A study published in Molecules demonstrated that derivatives of triazolo-pyrazines, including those derived from this compound, displayed selective inhibition against c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM). This finding supports the potential of these compounds in cancer therapy .
Case Study 2: Synthesis of Novel Triazole-Fused Pyrazines
Research conducted by Koguchi et al. highlighted the successful synthesis of various triazole-fused pyrazines using this compound as a precursor. The study outlined a one-pot reaction that yielded high percentages of desired products (up to 80% yield), showcasing the efficiency of this compound in synthetic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its triazolo-pyrazine core. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- tert-Butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- Substituent: Bromo group at position 3.
- Reactivity: Bromine’s lower electronegativity compared to chlorine reduces its leaving-group ability, making it less reactive in nucleophilic substitutions.
- Application: Intermediate in Suzuki-Miyaura couplings (e.g., reports coupling with boronic esters to yield biaryl derivatives) .
- tert-Butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Amino- and Hydroxymethyl-Substituted Derivatives
- tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate Substituent: Amino group at position 2. Properties: Increased solubility due to hydrogen-bonding capacity. Application: Potential precursor for BACE inhibitors via post-functionalization .
- tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4-carboxylate
BACE Inhibitors
- 4-Amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives Substituent: Aromatic phenyl and amino groups. Activity: Potent inhibition of β-secretase (BACE1/BACE2), with IC₅₀ values in the nanomolar range for Alzheimer’s disease therapeutics .
- This compound
GABA Receptor Modulators
- Ro 15-4513 and Pyrazoloquinoline CGS 8216 Substituent: Imidazobenzodiazepinone and pyrazoloquinoline cores.
Key Takeaways
Reactivity: The chloromethyl group in the target compound enhances its utility as a synthetic intermediate compared to bromo or amino analogs.
Biological Relevance: Structural analogs with aromatic/amino substituents show direct BACE inhibition, while the chloromethyl derivative likely serves as a precursor for such active compounds.
Synthetic Flexibility : The tert-butyl carboxylate group facilitates protective-group strategies, enabling modular synthesis of diverse heterocycles .
Biological Activity
Chemical Identity and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 272.73 g/mol
- CAS Number : 1305336-27-9
- Purity : ≥97% .
This compound belongs to the class of triazolo-pyrazines, which are known for their diverse biological activities. The presence of a chloromethyl group and a tert-butyl ester enhances its potential for various applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of triazolo[1,5-a]pyrazine derivatives. For instance, compounds structurally similar to tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus, comparable to standard antibiotics like ampicillin .
The proposed mechanisms by which these compounds exert their antibacterial effects include:
- Disruption of Bacterial Cell Membranes : Triazolo-pyrazines may alter membrane integrity, leading to cell lysis.
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication; inhibition can halt bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrazines is influenced by substituents at various positions on the ring structure. For example:
- Aliphatic groups at the R2 position enhance lipophilicity and cell permeability.
- Electron-donating groups on aromatic rings can improve antibacterial efficacy .
Study 1: Synthesis and Evaluation
A study synthesized several triazolo[1,5-a]pyrazine derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activities using the microbroth dilution method. The results indicated that modifications to the substituents significantly affected potency against various bacterial strains .
Study 2: Molecular Docking Analysis
Molecular docking studies suggested that these compounds could effectively bind to bacterial DNA gyrase, providing insights into their mechanism of action. The binding affinities were analyzed using computational methods, which correlated well with the observed biological activities .
Comparative Table of Biological Activities
| Compound Name | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | 16 | 32 | DNA gyrase inhibition |
| Compound B | 32 | 64 | Membrane disruption |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate?
- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters (temperature, solvent polarity, and catalyst selection) to improve yield and purity. For example, the use of trifluoroacetic acid (TFA) in deprotection steps (as in ) requires precise stoichiometry to avoid over-acidification, which can lead to byproducts. Purification via recrystallization (e.g., using dichloromethane/hexane gradients) is critical to isolate the compound from impurities .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify the tert-butyl group (δ ~1.4 ppm for 9H) and chloromethyl moiety (δ ~4.2–4.5 ppm).
- X-ray crystallography (if crystalline) to resolve the triazolo-pyrazine core geometry, as demonstrated for analogous compounds in .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₇ClN₄O₂: calc. 296.1043) .
Q. What stability studies are recommended for this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track chloromethyl group hydrolysis.
- Solution stability : Dissolve in DMSO or acetonitrile and analyze for precipitate or spectral shifts over 48 hours. Reference for environmental fate frameworks .
Advanced Research Questions
Q. How can reaction mechanisms involving the chloromethyl group be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ³⁶Cl) to track nucleophilic substitution pathways. Computational modeling (DFT) can predict activation energies for SN1 vs. SN2 mechanisms. Pair with kinetic studies (e.g., variable-temperature NMR) to validate intermediates, as seen in for analogous thiazole derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Biological replicates : Test across multiple cell lines or enzymatic assays.
- Dose-response normalization : Use Hill plots to compare EC₅₀ values.
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to identify confounding factors like solubility or membrane permeability .
Q. How can impurity profiles be minimized during large-scale synthesis?
- Methodological Answer : Implement Quality by Design (QbD) :
- Critical process parameters (CPPs) : Optimize reaction time, temperature, and mixing efficiency using DoE (Design of Experiments).
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Purification : Employ preparative HPLC with C18 columns and 0.1% TFA in mobile phases to remove polar byproducts, referencing ’s purification protocols .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to triazolo-pyrazine-recognizing targets (e.g., kinases).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability.
- Pharmacophore mapping : Align with known triazolo-pyrazine inhibitors (e.g., ’s analogs) to identify key interaction motifs .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethyl acetate/hexane, DCM/methanol) using the vapor diffusion method . For stubborn crystallization, employ seeding with microcrystals of structurally related compounds (e.g., ’s tert-butyl pyrazolo-pyridine carboxylate). Monitor crystal growth via polarized light microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
